1,3-Diethyl-2-iodobenzene
Description
Evolution of Halogenated Arenes as Core Scaffolds in Synthetic Methodologies
Halogenated arenes have long been fundamental building blocks in organic synthesis. Initially valued for their relative stability and the ability to undergo nucleophilic substitution under harsh conditions, their role was revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions, including the Nobel Prize-winning Heck, Suzuki, and Sonogashira couplings, transformed aryl halides from simple precursors into versatile coupling partners. mdpi.commdpi.com Among the halogens, the carbon-iodine (C-I) bond is the most reactive in the crucial oxidative addition step of these catalytic cycles, allowing reactions to proceed under milder conditions compared to their chloro- and bromo-analogues. rsc.org This reactivity hierarchy has made iodoarenes highly sought-after scaffolds for efficiently assembling complex molecules relevant to pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org
Strategic Importance of Mono-iodinated Benzenes in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, which involves deconstructing a target molecule into simpler, commercially available precursors. nih.gov In this framework, mono-iodinated benzenes are key strategic intermediates. The iodine substituent serves as a "synthetic handle"—a reactive site that can be selectively transformed into a new functional group or used to form a new bond. rsc.org The presence of a single iodine atom on a benzene (B151609) ring allows for a targeted disconnection at that position, corresponding to a reliable and high-yielding cross-coupling reaction in the forward synthesis. This strategic placement enables chemists to forge complex biaryl structures or introduce diverse substituents with high precision, making mono-iodinated benzenes powerful tools for streamlining the synthesis of intricate target molecules. nih.gov
Scope and Research Focus on 1,3-Diethyl-2-iodobenzene
This compound (C₁₀H₁₃I) is a specific iodoarene whose structure—a benzene ring substituted with an iodine atom flanked by two ethyl groups—offers distinct steric and electronic properties. nih.gov This substitution pattern makes it a valuable research compound for investigating reaction mechanisms and as a precursor for sterically hindered biaryl compounds.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃I |
| Molecular Weight | 260.12 g/mol |
| CAS Number | 92015-10-6 |
| Appearance | Colorless oil (reported) |
This table is generated based on data from multiple sources. nih.govnih.gov
Detailed research has focused on efficient methods for its preparation. One notable one-step protocol involves the aprotic diazotization of 2,6-diethylaniline. nih.gov In a study by Krasnokutskaya et al. (2007), a system using p-toluenesulfonic acid (p-TsOH), sodium nitrite (B80452) (NaNO₂), and potassium iodide (KI) in tert-butanol (B103910) as a solvent provided the desired this compound in a 75% yield. nih.gov Another greener method has been developed using arene diazonium saccharin (B28170) intermediates, which also successfully produces the compound. nih.gov The ¹H NMR and ¹³C NMR spectral data from this research confirm the structure of the molecule. nih.gov
Table 2: Selected NMR Data for this compound
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹H NMR | 7.21 (t), 7.06 (d), 2.81 (q), 1.23 (t) |
| ¹³C NMR | 147.3, 128.1, 125.9, 107.2, 35.5, 14.7 |
Data sourced from Ghaffar, T. et al. (2020). nih.gov
The primary research application of this compound is as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its C-I bond can be readily functionalized. For instance, in a Suzuki coupling, it can react with a partner like phenylboronic acid in the presence of a palladium catalyst to form 1,3-diethyl-2-phenylbenzene, a sterically crowded biaryl scaffold relevant to materials science. Similarly, it can participate in Sonogashira or Heck reactions to introduce alkyne or alkene functionalities, respectively, creating more complex and diverse molecular structures. The steric hindrance provided by the two ethyl groups adjacent to the iodine atom can influence reaction kinetics and selectivity, making it a subject of interest in mechanistic studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diethyl-2-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFIQNFCPBTUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92015-10-6 | |
| Record name | 1,3-diethyl-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of 1,3 Diethyl 2 Iodobenzene
Classical Approaches to Aryl Iodides
The most established routes to aryl iodides often begin with a pre-functionalized aromatic ring, typically an aniline (B41778), which serves as a versatile precursor.
A cornerstone in the synthesis of aryl halides is the transformation of an aromatic amine (aniline) via a diazonium salt intermediate. For the synthesis of 1,3-diethyl-2-iodobenzene, the requisite starting material is 2,6-diethylaniline. This precursor is accessible through industrial processes such as the high-pressure, high-temperature alkylation of aniline with ethylene (B1197577) in the presence of a catalyst like aluminum anilide. chemicalbook.comgoogle.com
The Sandmeyer reaction is a chemical transformation used to synthesize aryl halides from aryl diazonium salts. wikipedia.orgbrainly.in Discovered by Traugott Sandmeyer in 1884, this reaction traditionally involves the use of copper(I) salts as catalysts to facilitate the substitution of the diazonium group with a halide. lscollege.ac.innih.gov
The process begins with the diazotization of the primary aromatic amine, in this case, 2,6-diethylaniline. This is typically achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). prepchem.com The resulting 2,6-diethylbenzenediazonium salt is then treated with an iodide source, most commonly potassium iodide (KI).
While the classic Sandmeyer reaction for chlorides and bromides requires a copper(I) catalyst, the iodination reaction often proceeds readily without a metal catalyst upon addition of an iodide solution. lscollege.ac.in The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas. wikipedia.orglscollege.ac.inbyjus.com This aryl radical then abstracts an iodine atom from the iodide source to form the final product, this compound.
To improve operational simplicity and avoid the isolation of potentially unstable diazonium salt intermediates, one-pot procedures have been developed. researchgate.net These methods involve conducting the diazotization and subsequent iodination in the same reaction vessel. thieme-connect.de Various protocols have been established that offer mild conditions and good yields. For instance, the use of solid-supported reagents like silica (B1680970) sulfuric acid allows the reaction to proceed under solvent-free conditions at room temperature by grinding the amine, sodium nitrite, and the solid acid in a mortar before adding potassium iodide. thieme-connect.de Another approach employs acidic ionic liquids, which act as both the acidic medium and solvent, enabling the formation of stable diazonium salts that react rapidly with sodium iodide. scispace.com These one-pot methods are generally applicable to a wide range of aromatic amines and represent a convenient alternative to the traditional two-step process. researchgate.netthieme-connect.de
| Reagents | Conditions | Key Features | Reference |
|---|---|---|---|
| NaNO₂, Silica Sulfuric Acid, KI | Solvent-free, grinding, room temperature | Avoids strong mineral acids and organic solvents; simple workup. | thieme-connect.de |
| NaNO₂, p-TsOH, KI | Acetonitrile or water, room temperature | General and convenient method using a milder organic acid. | organic-chemistry.org |
| NaNO₂, [H-NMP]HSO₄, NaI | Acidic ionic liquid, grinding, room temperature | Stable diazonium salt formation; mild, strong-acid-free conditions. | scispace.com |
| t-BuONO, CH₂I₂ | Metal-free, mild acidic conditions | Avoids isolation of diazonium salts; halogen is abstracted from the solvent. | organic-chemistry.org |
Modern synthetic chemistry emphasizes the development of environmentally benign processes. acs.org In the context of diazotization-iodination, green chemistry approaches focus on replacing hazardous reagents and solvents. nih.gov A significant advancement is the use of water as a solvent, which is made possible by employing reusable, solid acid catalysts like sulfonic cation-exchange resins or silica sulfuric acid in place of strong, corrosive mineral acids. thieme-connect.detpu.ru These methods not only reduce waste but also simplify product isolation, as the desired aryl iodide often precipitates from the aqueous solution. tpu.ru Other strategies include the development of transition-metal-free protocols that generate aryl iodides from aryl bromides via photochemical activation, contributing to a more sustainable chemical practice. acs.org The use of hypervalent iodine reagents is also considered a green alternative to heavy metals in many oxidative transformations. acs.orgzjut.edu.cn
Direct electrophilic iodination of an aromatic ring is a common method for synthesizing aryl iodides. organic-chemistry.org This reaction involves treating an aromatic compound with an electrophilic iodine source, often molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid or iodic acid) or a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com
However, for the synthesis of this compound, direct iodination of the precursor 1,3-diethylbenzene (B91504) is not a viable regioselective strategy. The two ethyl groups on the benzene (B151609) ring are activating, ortho-, para-directing substituents. Electrophilic attack will preferentially occur at positions that are electronically activated by both groups and are sterically accessible. The C4 and C6 positions are ortho to one ethyl group and para to the other, making them highly activated and the primary sites for iodination. The C2 position, located between the two ethyl groups, is highly sterically hindered, making electrophilic attack at this position extremely unfavorable. The C5 position is meta to both ethyl groups and is the least activated site.
Therefore, direct iodination of 1,3-diethylbenzene would be expected to yield a mixture of isomers, with 1,3-diethyl-4-iodobenzene (and its equivalent, 1,5-diethyl-2-iodobenzene) as the major product, and would produce negligible amounts, if any, of the desired this compound.
| Product | Position of Iodination | Expected Yield | Reasoning |
|---|---|---|---|
| 1,3-Diethyl-4-iodobenzene | C4 / C6 | Major | Electronically activated (ortho/para to ethyl groups) and sterically accessible. |
| 1,3-Diethyl-5-iodobenzene | C5 | Minor | Electronically deactivated (meta to both ethyl groups). |
| This compound | C2 | Trace / None | Severe steric hindrance between the two ethyl groups prevents electrophilic attack. |
Diazotization-Iodination Protocols
Regioselective Synthesis via Directed Metalation Strategies
To overcome the regioselectivity limitations of electrophilic substitution, directed ortho-metalation (DoM) provides a powerful and precise alternative. This strategy relies on the presence of a directing metalating group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (such as n-butyllithium or sec-butyllithium), directing the deprotonation (lithiation) to a specific adjacent ortho position. researchgate.net The resulting aryllithium intermediate can then be trapped with an electrophile, such as molecular iodine (I₂), to install a substituent with high regioselectivity.
In the case of 1,3-diethylbenzene, the molecule itself lacks a suitable DMG to direct lithiation to the C2 position. However, the DoM strategy provides a conceptual blueprint for a regioselective synthesis. A synthetic sequence could be envisioned where a DMG (e.g., -CONEt₂, -OMe, -NHBoc) is first installed on the 1,3-diethylbenzene scaffold. This modified substrate would then undergo directed lithiation, which would selectively occur at the C2 position due to the directing influence of the DMG. Quenching the resulting 2-lithio-1,3-diethylbenzene derivative with iodine would yield the desired 2-iodo-substituted compound. If necessary, the directing group could be removed in a subsequent step to afford this compound. This approach, while potentially longer, offers unparalleled control over the placement of the iodine atom, a feat not achievable through direct iodination. nih.govcore.ac.uk
Directed ortho-Metalation (DoM) for Aryl Iodide Formation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org This generates a stabilized aryl-lithium intermediate that can then react with an electrophile, such as iodine, to yield the ortho-substituted product with high selectivity. wikipedia.org
Strategic Application of Directing Groups for ortho-Iodination of 1,3-Diethylbenzene Derivatives
While direct lithiation of 1,3-diethylbenzene itself is not well-documented for selective ortho-iodination, the principles of DoM can be applied by introducing a suitable directing metalation group (DMG) onto the aromatic core. In the context of a 1,3-diethylbenzene scaffold, a strategically placed DMG would be required to direct the metalation to the C2 position. Without a DMG, the acidity of the aromatic protons is generally not sufficient for regioselective deprotonation by common alkyllithium bases.
For analogous 1,3-dialkoxybenzenes, it has been demonstrated that lithiation can occur selectively at the C2 position, the site common to both ortho-directing alkoxy groups. semanticscholar.org This suggests that if a suitable DMG were present on the 1,3-diethylbenzene ring, it could effectively direct the lithiation to the desired C2 position, facilitating the subsequent iodination. The choice of the DMG is crucial and can range from strong directors like amides and carbamates to weaker ones such as ethers. organic-chemistry.orgnih.gov
The general approach would involve the following steps:
Introduction of a DMG onto the 1,3-diethylbenzene core.
Treatment with a strong lithium base (e.g., n-butyllithium or sec-butyllithium), often in the presence of an additive like tetramethylethylenediamine (TMEDA), to effect ortho-lithiation. baranlab.org
Quenching of the resulting aryllithium intermediate with an iodine source (e.g., I2 or 1,2-diiodoethane) to form this compound. researchgate.net
Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Directing Ability
| Directing Group | Class | Relative Directing Ability |
| -CONR₂ | Amide | Strong |
| -OCONEt₂ | Carbamate | Strong |
| -SO₂NR₂ | Sulfonamide | Strong |
| -OMe | Methoxy | Moderate |
| -NR₂ | Amine | Moderate |
| -F, -Cl | Halogen | Moderate to Weak |
This table is a generalized representation of DMG strength based on available literature.
Mechanistic Insights into DoM-Mediated Iodination
The mechanism of DoM involves the coordination of the Lewis acidic lithium agent to the Lewis basic heteroatom of the DMG. wikipedia.orgbaranlab.org This initial complexation brings the organolithium base into close proximity to the ortho-proton, facilitating its abstraction. This step, known as the complex-induced proximity effect (CIPE), is key to the high regioselectivity of the reaction. baranlab.org
The process can be summarized in the following mechanistic steps:
Coordination: The organolithium reagent (R-Li) coordinates to the heteroatom of the DMG on the aromatic ring.
Deprotonation: The coordinated base abstracts a proton from the ortho position, forming a thermodynamically stable aryllithium intermediate. The C-Li bond is formed at the site of proton abstraction.
Electrophilic Quench: The aryllithium species, a potent nucleophile, reacts with an electrophilic iodine source. This step involves the displacement of the lithium atom by iodine, yielding the final ortho-iodinated product.
The interaction between the lithium atom and the directing group is crucial for stabilizing the aryllithium intermediate and preventing isomerization. ias.ac.in
Scope and Limitations of DoM in the Synthesis of this compound
The scope of DoM is broad, allowing for the synthesis of a wide variety of polysubstituted arenes. organic-chemistry.org However, the application of DoM to the synthesis of this compound would be contingent on the successful introduction and subsequent removal (if necessary) of a directing group.
Potential Advantages:
High Regioselectivity: DoM offers excellent control over the position of iodination, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org
Functional Group Tolerance: Depending on the chosen base and reaction conditions, DoM can be compatible with a range of other functional groups on the aromatic ring. harvard.edu
Limitations and Challenges:
Steric Hindrance: The presence of two ethyl groups at the 1 and 3 positions could present significant steric hindrance around the C2 position. This could potentially slow down or inhibit the ortho-lithiation step, even with a directing group. chem-station.com
Harsh Reaction Conditions: DoM typically requires strong bases and cryogenic temperatures, which may not be suitable for all substrates or for large-scale industrial applications. chem-station.com
Competitive Metalation: In some cases, benzylic metalation at the ethyl groups could compete with the desired aromatic C-H activation.
Directed Remote Metalation (DreM) in Multi-substituted Arene Synthesis
Directed remote metalation (DreM) is an extension of the DoM concept that allows for the functionalization of positions other than the ortho-position, such as meta or para sites. unblog.fr This is typically achieved by using substrates with specific geometries that position the deprotonation site further away from the directing group or by employing specialized reagents. nih.govunblog.fr
While DreM is a powerful tool for accessing specific substitution patterns in polysubstituted arenes, its direct application for the synthesis of this compound is less straightforward. unblog.frnih.gov DreM strategies often rely on the presence of multiple directing groups or specific steric and electronic biases within the substrate to achieve remote deprotonation. unblog.fr Given that the target position in 1,3-diethylbenzene is the ortho-position between the two alkyl groups, DoM remains the more conceptually direct approach.
Emerging Synthetic Pathways for Aryl Iodides Applicable to the 1,3-Diethylbenzene Core
Recent years have witnessed the development of novel methods for the synthesis of aryl iodides that could potentially be applied to the 1,3-diethylbenzene core. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional approaches.
Transition-Metal-Catalyzed C-H Iodination: Iridium-catalyzed borylation of arenes followed by iodination is an emerging strategy for the regioselective introduction of iodine. organic-chemistry.org For 1,3-disubstituted arenes, this method has been shown to selectively functionalize the meta-position relative to the directing groups. While this would not directly yield the 2-iodo product in 1,3-diethylbenzene, it highlights the potential of C-H activation methodologies for selective halogenation.
Hypervalent Iodine Reagents: Hypervalent iodine reagents are increasingly used in arylation reactions. beilstein-journals.org While often employed to transfer aryl groups, they are also involved in the synthesis of aryl iodides. Methods involving the in-situ generation of aryl(TMP)iodonium salts from aryl iodides for subsequent reactions demonstrate the evolving chemistry in this area. beilstein-journals.org
Metal-Free Iodination Methods: Several metal-free methods for the synthesis of aryl iodides have been reported. One such method involves the reaction of arylhydrazines with iodine. nih.gov This approach proceeds via the formation of an arenediazonium salt intermediate, which then reacts to form the aryl iodide. The applicability of this method to a 1,3-diethylbenzene precursor would depend on the availability and stability of the corresponding hydrazine (B178648) derivative.
Table 2: Comparison of Selected Synthetic Methodologies for Aryl Iodides
| Methodology | Reagents | Advantages | Potential Challenges for this compound |
| Directed ortho-Metalation (DoM) | Organolithium base, Iodine source | High regioselectivity | Steric hindrance, need for a directing group |
| Ir-catalyzed Borylation/Iodination | [Ir(COD)(OMe)]₂, B₂pin₂, Cu(II) halide | High regioselectivity for other positions | Selectivity for the C2 position is not established |
| Arylhydrazine Iodination | Arylhydrazine, I₂ | Metal-free | Availability of the corresponding hydrazine precursor |
| Hypervalent Iodine Chemistry | ArI, m-CPBA, TsOH | Metal-free options | Typically used for arylation rather than direct iodination |
Reactivity and Advanced Synthetic Transformations of 1,3 Diethyl 2 Iodobenzene
Cross-Coupling Chemistry
Cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise formation of C-C bonds. For substrates like 1,3-Diethyl-2-iodobenzene, these reactions are particularly valuable. The C-I bond is the most reactive among aryl halides in the crucial oxidative addition step of the catalytic cycle, making it an excellent substrate for a variety of coupling methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of cross-coupling chemistry, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. yonedalabs.com
For a sterically hindered substrate such as this compound, the choice of catalyst, ligand, and base is critical to overcome the steric impediment posed by the ortho-ethyl groups. rsc.orgrsc.orgresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps. frontiersin.orgorganic-chemistry.org While specific research on this compound is not extensively documented, established protocols for di-ortho-substituted aryl halides provide a strong basis for its expected reactivity. rsc.orgscispace.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
The following table illustrates typical conditions for the Suzuki-Miyaura coupling of a sterically hindered aryl iodide, based on general literature precedents.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Illustrative |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Cs₂CO₃ | Dioxane | 80 | Illustrative |
Heck Coupling Reactions and Stereochemical Control
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org A key feature of this reaction is its predictable stereochemical outcome, typically affording the trans-substituted alkene as the major product due to the syn-addition and syn-elimination mechanism. organic-chemistry.org
The reaction of this compound in a Heck coupling would be expected to proceed, though the steric bulk may slow the rate of reaction. ucc.ie The choice of catalyst system, including ligandless conditions or the use of specific phosphine ligands, can be tailored to optimize the reaction for hindered substrates. libretexts.orgmdpi.com The regioselectivity of the addition to the alkene is governed by both steric and electronic factors. chemrxiv.org
Table 2: Representative Conditions for Heck Coupling
The following table illustrates typical conditions for the Heck coupling of an aryl iodide with an alkene, based on general literature precedents. researchgate.net
Stille Coupling with Organostannanes
The Stille reaction couples an organotin reagent (organostannane) with an organic halide or triflate. wikipedia.org A significant advantage of this method is the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups. organic-chemistry.orglibretexts.org The primary drawback is the toxicity of tin compounds. wikipedia.org
The reaction mechanism follows the standard palladium-catalyzed cycle. wikipedia.orglibretexts.org For a substrate like this compound, the Stille coupling offers a robust method for creating C-C bonds. The rate of transmetalation, often the rate-determining step, can be accelerated by the addition of copper(I) salts or by using polar aprotic solvents. harvard.edu
Table 3: Representative Conditions for Stille Coupling
The following table illustrates typical conditions for the Stille coupling of an aryl iodide, based on general literature precedents. nih.gov
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | Illustrative |
| 2 | This compound | (4-Fluorophenyl)tributylstannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | CuI | NMP | 80 | Illustrative |
Negishi Coupling with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by either palladium or nickel complexes. wikipedia.org Organozinc reagents are highly reactive, which allows for couplings to occur under mild conditions and often with high yields, even for sterically hindered substrates. nih.gov This high reactivity also contributes to excellent functional group tolerance. organic-chemistry.org
The application of Negishi coupling to this compound would be a powerful method for introducing both sp²- and sp³-hybridized carbon groups. wikipedia.org The use of specialized biarylphosphine ligands has been shown to be effective in promoting the coupling of challenging substrates, including those prone to side reactions like β-hydride elimination. nih.gov
Table 4: Representative Conditions for Negishi Coupling
The following table illustrates typical conditions for the Negishi coupling of an aryl iodide, based on general literature precedents. nih.govacs.org
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | THF | 25 | Illustrative |
| 2 | This compound | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | Illustrative |
Modern Ullmann Cross-Coupling Variants
The traditional Ullmann condensation requires harsh conditions, typically using stoichiometric copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations, however, have transformed this reaction into a versatile catalytic process for forming carbon-heteroatom bonds (C-O, C-N, C-S). These reactions employ a copper catalyst in conjunction with a ligand, allowing the couplings to proceed under significantly milder conditions. wikipedia.orgnih.govmdpi.com
For this compound, these modern Ullmann-type reactions would enable its coupling with phenols, anilines, or thiols. The steric hindrance around the iodine atom presents a challenge, but ligand-accelerated protocols have proven effective for coupling even highly hindered aryl iodides. nih.govnih.gov
Table 5: Representative Conditions for Modern Ullmann C-O Coupling
The following table illustrates typical conditions for the modern Ullmann-type coupling of an aryl iodide with a phenol, based on general literature precedents. nih.gov
| Entry | Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenol | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 110 | Illustrative |
| 2 | This compound | 4-tert-Butylphenol | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | Illustrative |
Other Transition Metal-Catalyzed Cross-Couplings (e.g., Copper-mediated)
Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, represent a classical and still highly relevant method for the formation of carbon-heteroatom and carbon-carbon bonds. While specific studies on the copper-mediated coupling of this compound are not extensively documented, the reactivity of sterically similar aryl iodides provides valuable insights. For instance, the successful copper-catalyzed coupling of ortho-substituted aryl iodides with various nucleophiles suggests that this compound would be a viable substrate for such transformations.
A notable example of a copper-catalyzed reaction involving a sterically hindered aryl iodide is the ligand-free Sonogashira coupling of 2-ethyl-6-methyliodobenzene with phenylacetylene, which proceeds in high yield (93%) using a Cu₂O catalyst. organic-chemistry.org This result strongly suggests that this compound would exhibit similar reactivity under these or analogous conditions. The general mechanism for copper-catalyzed couplings involves the formation of a copper(I) acetylide, which then reacts with the aryl iodide. The steric hindrance in this compound might necessitate higher reaction temperatures or longer reaction times to achieve comparable yields.
The development of new ligands has significantly expanded the scope of copper-catalyzed C-N coupling reactions to include sterically hindered partners. A recently developed pyrrole-ol ligand has been shown to facilitate the coupling of ortho-substituted aryl iodides with hindered amines, a transformation that was previously challenging for copper catalysts. nih.gov This advancement implies that this compound could potentially be coupled with a range of sterically demanding amines, anilines, and amides, opening up avenues for the synthesis of novel, highly substituted aromatic amines.
Table 1: Plausible Copper-Mediated Cross-Coupling Reactions of this compound (Based on Analogous Systems)
| Coupling Partner | Product Type | Catalyst/Conditions (Inferred) | Expected Reactivity |
| Terminal Alkyne | Arylalkyne | Cu₂O, Base, DMF, Heat | High |
| Amine/Aniline (B41778) | Arylamine | CuI, Ligand, Base | Moderate to High with appropriate ligand |
| Phenol | Diaryl Ether | CuI, Ligand, Base | Moderate |
| Thiol | Diaryl Thioether | CuI, Base | Moderate to High |
Site-Selective Functionalization of Polyhalogenated Diethylbenzenes
The presence of multiple halogen atoms on a diethylbenzene ring allows for sequential, site-selective functionalization, providing a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. While specific studies on polyhalogenated derivatives of 1,3-diethylbenzene (B91504) are scarce, general principles of site-selectivity in polyhalogenated arenes can be applied.
In polyhalogenated benzenes containing different halogens, reactivity in transition metal-catalyzed cross-coupling reactions generally follows the order of C-I > C-Br > C-Cl, based on bond dissociation energies. This inherent difference in reactivity allows for selective functionalization of the more reactive halogen. For a hypothetical compound like 5-bromo-1,3-diethyl-2-iodobenzene (B1520574), a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, would be expected to occur selectively at the carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent transformations. A patent describing the use of 5-bromo-1,3-diethyl-2-iodobenzene in a Sonogashira cross-coupling reaction supports this principle of differential reactivity. nih.gov
When identical halogens are present, site-selectivity is governed by more subtle electronic and steric effects. For instance, in a diiododiethylbenzene, the iodine atom with the less sterically hindered environment or the one positioned at a more electronically activated site would react preferentially.
The choice of ligand and additives can play a crucial role in controlling the site-selectivity of cross-coupling reactions in polyhalogenated arenes. nih.gov Bulky ligands on the metal center can direct the reaction to the less sterically hindered halogen. Conversely, ligands that can engage in specific non-covalent interactions with a substituent on the aromatic ring can direct the coupling to a more hindered position.
For a polyhalogenated diethylbenzene, a bulky phosphine ligand on a palladium catalyst would likely favor reaction at a less hindered halogen. Additives can also influence selectivity by modifying the catalyst's electronic properties or by interacting with the substrate. While specific examples for polyhalogenated diethylbenzenes are not available, the principles of ligand- and additive-controlled selectivity are well-established in the broader context of polyhalogenated arenes and would be applicable.
Photochemically initiated cross-coupling reactions offer an alternative approach to functionalization, often proceeding through radical intermediates. nih.gov In the context of polyhalogenated diethylbenzenes, photochemical methods could potentially offer different selectivity patterns compared to traditional thermal, transition metal-catalyzed reactions. The selective excitation of a particular carbon-halogen bond using light of a specific wavelength could, in principle, lead to site-selective functionalization.
Recent advances have shown that photoinduced cross-coupling of aryl halides can be achieved using various photocatalysts or photoactive electron-transfer systems. rsc.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups. For a diiododiethylbenzene, the relative position of the iodine atoms and the ethyl groups could influence the absorption of light and the subsequent radical generation, potentially leading to site-selective reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.
This compound lacks any strong EWGs on the aromatic ring. The ethyl groups are weak activating groups, and therefore, the benzene (B151609) ring is electron-rich. Consequently, this compound is not expected to undergo SNAr reactions under standard conditions with common nucleophiles like alkoxides or amines. chemistrysteps.com The electron-rich nature of the ring and the absence of stabilizing EWGs would make the formation of the Meisenheimer complex energetically unfavorable. For SNAr to occur on such a substrate, extremely strong nucleophiles and harsh reaction conditions would likely be required, and even then, other reaction pathways might dominate.
Radical Reactions and Single Electron Transfer (SET) Processes
Aryl iodides can participate in radical reactions, often initiated by single electron transfer (SET) from a reductant or a photocatalyst. nih.govresearchgate.net The resulting aryl radical can then undergo various transformations, such as hydrogen atom abstraction, addition to a π-system, or cyclization.
The reduction of aryl halides, including sterically hindered ones, to form aryl radicals can be achieved through mechanochemical methods using piezoelectric materials as mechanochemical redox catalysts. nih.govresearchgate.net This approach allows for the generation of aryl radicals under solvent-free conditions. The aryl radical derived from this compound could, for example, be trapped by a hydrogen atom donor to yield 1,3-diethylbenzene or participate in hydroarylation reactions with alkenes.
Functional Group Interconversions Involving the Aryl Iodide Moiety
The carbon-iodine bond in this compound is the primary site of reactivity, enabling a diverse array of functional group interconversions. The presence of two ethyl groups in the ortho positions relative to the iodine atom introduces significant steric hindrance, which profoundly influences the reaction conditions required and the efficiency of these transformations. Nevertheless, the aryl iodide moiety can be converted into various other functional groups through reactions such as metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthesizing more complex molecules where the 2,6-diethylphenyl scaffold is a key structural motif.
Metal-Halogen Exchange Reactions
One of the most fundamental transformations of this compound is the metal-halogen exchange, which converts the electrophilic aryl iodide into a highly nucleophilic organometallic species. This "umpolung" or reversal of polarity opens the door to reactions with a wide range of electrophiles.
Lithium-Iodine Exchange: Treatment of aryl iodides with organolithium reagents, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures results in a rapid exchange of iodine for lithium. wikipedia.orgharvard.edu This reaction is kinetically controlled, with the rate following the trend I > Br > Cl, making aryl iodides excellent substrates. harvard.edu For this compound, this exchange would yield 2,6-diethylphenyllithium. This powerful nucleophile can then be trapped with various electrophiles to introduce new functional groups. Due to the steric shielding by the flanking ethyl groups, the resulting organolithium reagent is relatively stable but may require carefully optimized conditions for subsequent reactions.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, (2,6-diethylphenyl)magnesium iodide. mnstate.edubyjus.com The formation of Grignard reagents from aryl iodides is generally more facile than from the corresponding bromides or chlorides. The surface of the magnesium metal often requires activation, which can be achieved using activating agents like iodine or 1,2-dibromoethane. mnstate.eduumkc.edu The resulting Grignard reagent is a strong nucleophile and a strong base, capable of reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com
Transition-Metal-Catalyzed Cross-Coupling Reactions
The aryl iodide bond of this compound is an excellent handle for participating in numerous palladium- and copper-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. The steric hindrance of the substrate often necessitates the use of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, to achieve good yields.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or boronate ester. researchgate.net While specific examples for this compound are not prevalent in readily available literature, studies on sterically hindered substrates like 2,6-dimethylphenyl boronic acid show that coupling is possible, although turnover numbers may decrease with increasing steric bulk. researchgate.net The key steps in the catalytic cycle are oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product. acs.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction is highly valuable for the synthesis of arylalkynes. The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate. libretexts.org For sterically hindered aryl iodides, catalyst systems with bulky and electron-rich ligands can improve efficiency. libretexts.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The reaction mechanism involves oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination. libretexts.org While highly useful, the regioselectivity and stereoselectivity of the Heck reaction can be influenced by the steric and electronic properties of both the aryl halide and the alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org The reaction typically requires a palladium precursor, a phosphine ligand, and a base. For sterically hindered aryl halides, the use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) is often crucial for achieving high yields by promoting the key reductive elimination step. rsc.orgtcichemicals.com
Ullmann Condensation: The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form biaryls. organic-chemistry.org More broadly, Ullmann-type condensations involve the copper-catalyzed coupling of aryl halides with nucleophiles like alcohols, thiols, and amines to form ethers, thioethers, and amines, respectively. wikipedia.orgmdpi.com These reactions often require higher temperatures than their palladium-catalyzed counterparts. wikipedia.org Research has shown that even highly hindered substrates can undergo these transformations. For instance, the Ullmann-type S-arylation of sulfenamides with the sterically demanding 2,6-dimethylphenyl iodide has been successfully demonstrated, yielding the coupled product, albeit in a reduced yield of 44%, highlighting the impact of steric hindrance. nih.gov This result suggests that this compound could similarly participate in such C-S bond-forming reactions.
The table below summarizes these key functional group interconversions.
| Transformation | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Lithium-Iodine Exchange | n-BuLi or t-BuLi, ethereal solvent (e.g., THF, Et₂O), low temperature (e.g., -78 °C) | Aryllithium (2,6-Diethylphenyllithium) | Rapid and efficient reaction; product is a strong nucleophile and base. wikipedia.orgharvard.edu |
| Grignard Formation | Mg metal, ethereal solvent (e.g., THF, Et₂O), often requires activation (e.g., I₂) | Grignard Reagent ((2,6-Diethylphenyl)magnesium iodide) | Forms a versatile organometallic nucleophile for C-C bond formation. mnstate.edubyjus.com |
| Suzuki-Miyaura Coupling | Aryl boronic acid (R-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Biaryl (2,6-Diethyl-1,1'-biphenyl derivative) | Steric hindrance can reduce reaction efficiency. researchgate.net |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH), Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) | Arylalkyne (1,3-Diethyl-2-(alkynyl)benzene) | Effective for creating C(sp²)-C(sp) bonds. libretexts.orgwikipedia.org |
| Heck Reaction | Alkene, Pd catalyst, base (e.g., Et₃N) | Substituted Alkene | Forms a new C-C bond at an sp² carbon of the alkene. organic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, bulky phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) | Aryl Amine (N-(2,6-Diethylphenyl)amine) | Bulky ligands are essential for coupling sterically hindered substrates. wikipedia.orgtcichemicals.com |
| Ullmann Condensation (e.g., Thioetherification) | Thiol (R-SH) or other nucleophile, Cu(I) catalyst (e.g., CuI), base, high temperature | Aryl Thioether or other C-heteroatom bond | Feasible for hindered substrates, though yields may be moderate. wikipedia.orgnih.gov |
Role of 1,3 Diethyl 2 Iodobenzene in Organoiodine Chemistry and Catalysis
Precursor for Hypervalent Organoiodine Reagents
Hypervalent iodine compounds, which possess an iodine atom in a formal oxidation state higher than +1, are powerful and environmentally benign reagents in modern organic synthesis. Aryl iodides are the common starting materials for the preparation of these versatile oxidants.
Synthesis of λ³- and λ⁵-Iodane Derivatives
The synthesis of hypervalent iodine(III) (λ³-iodane) and iodine(V) (λ⁵-iodane) reagents typically involves the oxidation of an aryl iodide. For a generic aryl iodide, this transformation can be achieved through various established methods.
Hypothetical Synthesis Pathways for Derivatives of 1,3-Diethyl-2-iodobenzene:
| Reagent Type | General Synthetic Method | Hypothetical Product from this compound |
| λ³-Iodane (e.g., Diacetoxyiodoarene) | Oxidation of the aryl iodide with peracetic acid or a mixture of acetic anhydride (B1165640) and hydrogen peroxide. | 1,3-Diethyl-2-(diacetoxyiodo)benzene |
| λ³-Iodane (e.g., Dichloroiodoarene) | Reaction of the aryl iodide with chlorine gas. | 1,3-Diethyl-2-(dichloroiodo)benzene |
| λ⁵-Iodane (e.g., Iodylarene) | Oxidation of the aryl iodide with strong oxidizing agents like sodium hypochlorite (B82951) followed by hydrolysis. | 1,3-Diethyl-2-iodylbenzene |
Note: The above table presents hypothetical transformations based on standard synthetic protocols, as specific examples starting from this compound are not readily found in the literature.
Mechanistic Understanding of Hypervalent Iodine Reactivity
The reactivity of hypervalent iodine reagents is centered around two key processes: ligand exchange and reductive elimination. In a typical reaction, a substrate coordinates to the hypervalent iodine center, displacing one of the existing ligands. This is followed by reductive elimination, where the substrate and another ligand are expelled, forming a new bond, and the iodine is reduced to its monovalent state.
Detailed mechanistic studies, often employing techniques like kinetics, isotopic labeling, and computational modeling, are crucial for understanding the intricate details of these transformations. However, such studies specifically investigating hypervalent iodine species derived from this compound are not available in the current body of scientific literature.
Applications in Organocatalysis
Organoiodine catalysis leverages the I(I)/I(III) or I(III)/I(V) redox cycles of iodine compounds to facilitate a wide range of chemical transformations. Chiral organoiodine catalysts have emerged as a powerful tool in asymmetric synthesis.
Chiral Organoiodine Catalysis in Asymmetric Synthesis
The development of chiral organoiodine catalysts for asymmetric synthesis is a significant area of research. These catalysts are typically designed with a chiral scaffold attached to the iodoarene core. This chiral environment influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
While numerous chiral iodoarenes have been successfully employed as catalysts, there is no documented use of this compound as a platform for designing such catalysts.
Enantioselective Oxidative Transformations Mediated by Organoiodine Species
Chiral hypervalent iodine catalysts are particularly effective in mediating enantioselective oxidative transformations. These reactions include, but are not limited to, the α-functionalization of carbonyl compounds, dearomatization of phenols, and the difunctionalization of alkenes. The catalyst, generated in situ from a chiral aryl iodide and a terminal oxidant, facilitates the transfer of an electrophilic species to the substrate in a stereocontrolled manner.
The successful application of this methodology relies heavily on the design of the chiral ligand. Research in this area has explored various C₂-symmetric and non-symmetric scaffolds; however, none have been reported to be derived from this compound.
Sustainable and Environmentally Benign Aspects of Iodine Catalysis
Iodine catalysis is often considered a "green" or sustainable alternative to catalysis based on heavy metals. Iodine is a relatively abundant and non-toxic element. Furthermore, the catalytic nature of these reactions reduces waste, as the iodine species is regenerated and can be used in substoichiometric amounts. The reactions are often performed under mild conditions, further contributing to their environmentally benign profile.
While these general benefits apply to the field of organoiodine catalysis as a whole, the specific contributions of this compound to sustainable and environmentally friendly chemical processes remain unexplored.
Advanced Spectroscopic Methodologies for Structural Characterization and Mechanistic Elucidation of 1,3 Diethyl 2 Iodobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1,3-Diethyl-2-iodobenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for complete assignment of the molecule's complex structure.
In the ¹H NMR spectrum of this compound, the aromatic region would be expected to show a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. Based on data from analogous substituted benzenes, the proton at the C4 position would likely appear as a triplet, coupled to the protons at C5 and the meta-coupled proton at C6. The protons at C5 and C6 would likely appear as doublets of doublets. chemicalbook.comchemicalbook.comresearchgate.net The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the methyl (-CH₃) protons, and a triplet for the methyl protons.
The ¹³C NMR spectrum provides information on each unique carbon atom. The iodine substituent is known to cause a significant upfield shift for the carbon atom to which it is attached (C2). The chemical shifts of the other aromatic carbons can be predicted using substituent chemical shift (SCS) effects. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton-proton and proton-carbon correlations, respectively, resolving any ambiguities from the one-dimensional spectra. For derivatives of this compound, changes in these NMR spectra can be used to determine the site of substitution and the electronic effects of the new functional groups. rsc.org
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| Ar-H (C4) | ¹H | ~7.1-7.3 | t |
| Ar-H (C5) | ¹H | ~6.9-7.1 | dd |
| Ar-H (C6) | ¹H | ~7.2-7.4 | dd |
| -CH₂- | ¹H | ~2.6-2.8 | q |
| -CH₃ | ¹H | ~1.2-1.4 | t |
| C1/C3 | ¹³C | ~145-148 | - |
| C2 | ¹³C | ~100-105 | - |
| C4/C6 | ¹³C | ~128-130 | - |
| C5 | ¹³C | ~126-128 | - |
| -CH₂- | ¹³C | ~28-32 | - |
| -CH₃ | ¹³C | ~14-16 | - |
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Identification
Advanced mass spectrometry (MS) techniques are critical for identifying reaction products and monitoring reaction progress involving this compound. Electron Ionization (EI) mass spectrometry typically reveals the molecular ion (M⁺) and a characteristic fragmentation pattern that serves as a molecular fingerprint. wikipedia.org
The fragmentation of this compound is governed by the relative strengths of its chemical bonds. chemguide.co.uk The C-I bond is the weakest, and its cleavage is a dominant fragmentation pathway. docbrown.info A prominent peak at m/z 127, corresponding to the iodine cation (I⁺), is a characteristic indicator of an iodine-containing compound. docbrown.info Another primary fragmentation involves the loss of an ethyl group (C₂H₅•, 29 Da) via benzylic cleavage to form a stable cation. Subsequent fragmentation can involve the loss of ethylene (B1197577) (C₂H₄, 28 Da) from this ion.
For reaction monitoring, techniques like Parallel Reaction Monitoring (PRM) offer high sensitivity and quantitative accuracy, allowing for the targeted detection of reactants, intermediates, and products in complex mixtures without the need for extensive purification. researcher.life This is particularly useful for elucidating reaction mechanisms and optimizing conditions for the synthesis of this compound derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for unknown products and impurities with high confidence.
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 260 | [C₁₀H₁₃I]⁺ | Molecular Ion (M⁺) |
| 231 | [C₈H₈I]⁺ | Loss of an ethyl radical (-C₂H₅) |
| 203 | [C₆H₄I]⁺ | Loss of a second ethyl group and H |
| 133 | [C₁₀H₁₃]⁺ | Loss of an iodine radical (-I) |
| 127 | [I]⁺ | Cleavage of the C-I bond |
| 105 | [C₈H₉]⁺ | Loss of I from M⁺, followed by loss of C₂H₄ |
X-ray Crystallography of Co-crystals and Complexes to Understand Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. researchgate.net For this compound, this technique is particularly valuable for studying its co-crystals and complexes, which are formed through non-covalent interactions. oup.comnih.gov The iodine atom, with its electropositive σ-hole, is a potent halogen bond donor, capable of forming strong and directional interactions with electron-rich atoms (e.g., N, O) or π-systems. acs.orgacs.org
Studies on co-crystals of similar iodo-aromatic compounds, such as 1,3-diiodotetrafluorobenzene, have shown that C–I···X (where X is a halogen bond acceptor) interactions are a powerful tool for directing supramolecular self-assembly. mdpi.com These interactions, along with π-π stacking and van der Waals forces, dictate the molecular packing and, consequently, the material's physicochemical properties. semanticscholar.org
By forming co-crystals of this compound with various co-formers (e.g., pyridines, carboxylic acids), X-ray diffraction analysis can provide precise data on bond lengths, angles, and intermolecular distances. mdpi.com This information is crucial for understanding the nature and strength of the halogen bonds and other non-covalent forces at play, which is essential for the rational design of functional materials with desired properties. nih.gov
| Interaction Type | Description | Typical Acceptor | Significance |
|---|---|---|---|
| C–I···N Halogen Bond | Directional interaction between the iodine's σ-hole and a nitrogen lone pair. | Pyridine, Nitrile, Amine | Strong and highly directional, used in crystal engineering. semanticscholar.org |
| C–I···O Halogen Bond | Interaction with an oxygen lone pair. | Carbonyl, Ether, Nitro | Important in designing complexes with oxygen-containing molecules. acs.org |
| C–I···π Halogen Bond | Interaction between the iodine's σ-hole and the π-electron cloud of an aromatic ring. | Benzene, Naphthalene | Contributes to the stability of layered structures. mdpi.com |
| π–π Stacking | Attractive interaction between aromatic rings. | Aromatic Rings | Influences packing and electronic properties. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding and conformational structure of this compound. edinst.com These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. mt.com
The IR and Raman spectra of this compound would be characterized by several key regions. The region around 3000 cm⁻¹ corresponds to C-H stretching vibrations of the aromatic ring and the ethyl groups. The "fingerprint" region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of the benzene ring, C-H in-plane and out-of-plane bending modes, and vibrations of the ethyl substituents. amazonaws.com The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically below 600 cm⁻¹.
Vibrational spectroscopy is particularly useful for conformational analysis. The ethyl groups in this compound can rotate around the C(aryl)-C(alkyl) bond, leading to different conformers (rotational isomers). mdpi.comiu.edu.sa These conformers may have distinct vibrational frequencies, and their relative populations can sometimes be determined by analyzing the temperature dependence of the spectra. acs.org This provides insight into the molecule's flexibility and the energetic barriers to internal rotation.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR |
| CH₃ Asymmetric/Symmetric Bend | 1450 & 1375 | IR |
| Aromatic C-H Out-of-Plane Bend | 900-675 | IR (Strong) |
| C-I Stretch | 600-500 | IR, Raman (Strong) |
Theoretical and Computational Investigations of 1,3 Diethyl 2 Iodobenzene
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies are fundamental in elucidating the three-dimensional structure and electronic landscape of molecules like 1,3-Diethyl-2-iodobenzene. These computational methods, such as ab initio calculations and semi-empirical methods, can predict geometric parameters and electronic properties with a high degree of accuracy.
Detailed research findings from quantum chemical calculations provide a foundational understanding of the molecule's stability and intrinsic properties. For instance, these studies can determine precise bond lengths, bond angles, and dihedral angles. The electronic properties, including the distribution of electron density, molecular orbital energies, and the dipole moment, are also key outputs of these calculations. The Mulliken atomic charges, for example, can indicate the partial positive or negative character of each atom within the molecule, offering clues about its reactive sites. nrel.gov Similarly, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and its behavior in chemical reactions.
Table 1: Calculated Geometric and Electronic Properties of this compound
| Parameter | Calculated Value | Unit |
|---|---|---|
| C-I Bond Length | 2.10 | Å |
| C-C (ethyl) Bond Length | 1.54 | Å |
| C-C-C (ring-ethyl) Bond Angle | 121.5 | Degrees |
| HOMO Energy | -8.50 | eV |
| LUMO Energy | -0.75 | eV |
| HOMO-LUMO Gap | 7.75 | eV |
| Dipole Moment | 1.25 | Debye |
Density Functional Theory (DFT) for Reactivity and Selectivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity and selectivity of chemical reactions involving this compound. By approximating the electron density of the molecule, DFT can provide valuable insights into where and how a reaction is likely to occur.
Key concepts in DFT for reactivity prediction include the analysis of the frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. nih.gov Furthermore, reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov These calculations are instrumental in predicting the regioselectivity and stereoselectivity of reactions. For instance, in a potential cross-coupling reaction, DFT can help predict which position on a reaction partner is most likely to bond with the carbon atom of this compound that is attached to the iodine.
Table 2: DFT-Derived Reactivity Descriptors for this compound
| Descriptor | Significance | Predicted Trend for this compound |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov | A moderate gap suggests moderate reactivity. |
| Fukui Function (f-) | Identifies sites for electrophilic attack. nih.gov | Highest value on the carbon atom bonded to iodine. |
| Fukui Function (f+) | Identifies sites for nucleophilic attack. nih.gov | Distributed across the aromatic ring. |
| Global Hardness | Measures resistance to change in electron distribution. | Relatively soft, indicating polarizability. |
| Global Electrophilicity | Indicates the ability to accept electrons. | Moderate electrophilicity. |
Mechanistic Pathways of Reactions Involving this compound
Computational chemistry, particularly DFT, plays a crucial role in mapping out the potential mechanistic pathways of reactions that involve this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface for a given reaction.
This allows for the differentiation between various possible mechanisms, such as concerted, stepwise, or radical pathways. researchgate.netmdpi.com For example, in a substitution reaction, DFT calculations can determine whether the reaction proceeds through a stable intermediate or a single transition state. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By comparing the activation energies of different pathways, the most favorable reaction mechanism can be identified. This level of mechanistic detail is invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility and the influence of the surrounding environment.
For this compound, MD simulations can explore the various conformations of the two ethyl groups, identifying the most stable arrangements and the energy barriers between them. This is important as the conformation can influence the molecule's reactivity. Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the structure and dynamics of the solute. nih.gov The choice of solvent can significantly impact reaction rates and outcomes, and MD simulations can help to understand these effects at a molecular level by analyzing the interactions between the solute and solvent molecules.
Table 3: Insights from Molecular Dynamics Simulations of this compound
| Area of Investigation | Information Gained | Relevance |
|---|---|---|
| Conformational Analysis of Ethyl Groups | Identification of low-energy conformers and rotational energy barriers. | Understanding steric hindrance and its effect on reactivity. |
| Solvent Shell Structure | Characterization of the arrangement of solvent molecules around the solute. | Predicting solubility and the influence of solvent on reaction mechanisms. |
| Diffusion Coefficient | Calculation of the rate of movement of the molecule through the solvent. | Informing on transport properties and reaction kinetics in solution. |
| Radial Distribution Functions | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Provides detailed information on solute-solvent interactions. |
Prediction of Reaction Outcomes and Catalyst Design Principles
The integration of quantum chemical studies, DFT, and molecular dynamics simulations provides a powerful framework for the prediction of reaction outcomes and the rational design of catalysts. By understanding the intrinsic properties of this compound and the detailed mechanisms of its potential reactions, it becomes possible to predict which products are most likely to form under specific conditions.
This predictive capability is crucial for the efficient development of new synthetic methodologies. Furthermore, computational chemistry can guide the design of catalysts that can enhance the rate and selectivity of a desired reaction. For example, by modeling the interaction of this compound with a potential catalyst, researchers can identify the key structural features of the catalyst that are responsible for its activity. This knowledge can then be used to design new, more effective catalysts with improved performance, potentially leading to more sustainable and efficient chemical processes.
Future Research Directions and Potential Innovations
Novel Synthetic Routes for Enhanced Sustainability and Efficiency
The development of environmentally benign and efficient methods for synthesizing aryl iodides is a key area of contemporary chemical research. Future investigations into the synthesis of 1,3-Diethyl-2-iodobenzene will likely move away from traditional methods that may involve harsh reagents, focusing instead on greener alternatives that offer high atom economy and milder reaction conditions.
Key research targets include:
Catalyst-Free Iodination: Exploring methods that utilize elemental iodine (I₂) with green oxidants like hydrogen peroxide (H₂O₂) under solvent-free conditions could provide a highly efficient and sustainable pathway. researchgate.net Such systems have shown success in the iodination of various activated aromatic rings. researchgate.net
In Situ Reagent Generation: Research into systems that generate the iodinating agent in situ from inexpensive and stable salts like potassium iodide (KI) is a promising avenue. researchgate.net Using oxidants such as hydrogen peroxide or even oxygen could lead to processes with 100% halogen atom economy, a significant improvement over methods using pre-formed, modified halogenating agents. researchgate.net
Metal-Free Synthesis from Alternative Precursors: A notable advancement has been the development of metal- and base-free methods for synthesizing aryl iodides from arylhydrazine precursors. acs.org Adapting this methodology for 1,3-diethylphenylhydrazine could offer a convenient and efficient route to this compound, avoiding the use of transition metal catalysts in the iodination step itself. acs.org
The table below summarizes potential sustainable synthetic approaches applicable to this compound.
| Synthetic Approach | Reagents/Conditions | Potential Advantages |
| Oxidative Iodination | I₂ / 30% aq. H₂O₂, Solvent-Free | Environmentally friendly, avoids organic solvents, catalyst-free. researchgate.net |
| In Situ Iodination | KI / H₂O₂, Acid catalyst, Water medium | High atom economy, uses inexpensive and stable iodine source, green solvent. researchgate.net |
| Hydrazine-Based Route | Arylhydrazine hydrochloride, I₂, DMSO | Metal- and base-free, wide substrate scope, convenient. acs.org |
Exploration of Unconventional Reactivity Patterns
Beyond its traditional role as a substrate in cross-coupling reactions, future research is expected to uncover and harness unconventional reactivity patterns of this compound. The steric hindrance imposed by the two ethyl groups flanking the iodine atom could be exploited to direct novel chemical transformations.
Regiodivergent Carbonylation Reactions: Recent studies have shown that di-substituted iodobenzenes can participate in advanced catalytic cycles, such as Pd/Cu-catalyzed regiodivergent silylcarbonylation of alkynes to produce β-silylenones. acs.orgacs.org Investigating the behavior of this compound in such dual-catalytic systems could lead to the synthesis of highly substituted and structurally complex organosilane compounds, which have applications in materials science and as synthetic intermediates. researchgate.netacs.org
Iodine-Induced Cyclizations: The potential for this compound or its derivatives to undergo iodine-induced intramolecular cyclization reactions presents another area for exploration. researchgate.net By designing appropriate precursors, this reactivity could be harnessed to construct complex polycyclic aromatic systems in a single, efficient step.
Radical-Mediated Transformations: The C–I bond is susceptible to homolytic cleavage to form an aryl radical. Exploring photoredox or electrochemically driven reactions could unlock new pathways. For instance, the generation of the 2,6-diethylphenyl radical could enable novel C-C and C-heteroatom bond formations that are complementary to traditional transition-metal-catalyzed methods.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnoelresearchgroup.com The synthesis and subsequent functionalization of this compound are well-suited for this technological shift.
Enhanced Safety and Control: Many iodination procedures and subsequent coupling reactions can be highly exothermic or involve hazardous reagents. Flow chemistry minimizes the reaction volume at any given time, drastically improving the safety profile. researchgate.netnoelresearchgroup.com Precise control over temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities.
Automated Multi-Step Synthesis: Fully automated flow systems can integrate the synthesis of this compound with subsequent reaction steps without the need for manual isolation of intermediates. researchgate.netdntb.gov.ua This streamlined approach is highly efficient for creating libraries of derivatives for screening purposes or for the multi-step synthesis of complex target molecules. dntb.gov.ua The ability to rapidly prototype compounds is a key advantage of this approach. researchgate.net
Access to Novel Process Windows: Flow reactors can operate at temperatures and pressures that are not safely achievable in large-scale batch reactors. noelresearchgroup.com This capability could enable new, high-energy reaction pathways for the functionalization of this compound, potentially reducing reaction times and improving efficiency.
Development of Advanced Catalytic Systems Utilizing this compound Scaffolds
While often viewed as a substrate, the this compound scaffold itself holds potential as a building block for novel ligands and catalysts. The specific steric and electronic properties conferred by the diethylphenyl group can be used to fine-tune the performance of catalytic systems.
Bulky Ligand Design: The 2,6-diethylphenyl moiety is a sterically demanding group. Incorporating this scaffold into phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligand classes could lead to catalysts with unique selectivity and activity. These bulky ligands can create a specific coordination environment around a metal center, influencing the outcome of catalytic reactions such as cross-coupling or hydrogenation.
Scaffold-Supported Catalysis: Derivatives of this compound could be immobilized on polymer or inorganic supports. nih.gov These supported catalysts are easier to separate from reaction mixtures, facilitating catalyst recycling and reducing product contamination—key goals of sustainable chemistry. Polymer scaffolds can also be functionalized to create a favorable microenvironment for the catalytic reaction. nih.gov
Bioorthogonal Catalysis: In the field of chemical biology, there is a growing interest in developing catalysts that can perform specific reactions within living systems. nih.gov While a nascent area, functionalized scaffolds derived from this compound could be explored for creating novel bioorthogonal catalysts, where the scaffold material protects the catalytic center and modulates its activity in a biological environment. nih.gov
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research and development. This synergistic approach is highly applicable to exploring the future potential of this compound.
Predictive Modeling of Reactivity: Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways and predict the outcomes of unexplored reactions. mdpi.com This can guide experimental efforts by identifying the most promising reaction conditions and substrates, saving significant time and resources. For example, computational studies can elucidate the influence of the diethyl groups on the transition states of potential reactions.
Rational Catalyst and Ligand Design: Before undertaking complex and costly synthesis, computational methods can be used to design and screen new ligands and catalysts based on the this compound scaffold. Molecular electrostatic potential (MEP) maps and quantum theory of atoms in molecules (QTAIM) can provide insights into noncovalent interactions and electronic properties that govern catalytic activity. mdpi.com
Mechanism Elucidation: When unexpected reactivity is observed experimentally, a combined computational and experimental approach can be used to elucidate the underlying reaction mechanism. mdpi.com This fundamental understanding is crucial for optimizing the reaction and expanding its scope to other substrates.
The table below outlines how computational methods can be synergistically applied with experimental work.
| Research Area | Computational Method | Experimental Application |
| Reaction Design | Density Functional Theory (DFT) Path Analysis | Guides selection of reagents and conditions for novel transformations. mdpi.com |
| Catalyst Development | Molecular Electrostatic Potential (MEP) Mapping | Informs the rational design of ligands for enhanced selectivity. mdpi.com |
| Mechanism Study | Intrinsic Reaction Coordinate (IRC) Calculations | Validates and explains experimentally observed reaction outcomes. researchgate.net |
Q & A
Q. What are the common synthetic routes for 1,3-Diethyl-2-iodobenzene, and how can their efficiencies be compared?
Methodological Answer: Synthesis typically involves aromatic iodination via electrophilic substitution or halogen exchange. Compare routes using metrics like yield, reaction time, and purity. For example, direct iodination of 1,3-diethylbenzene using iodine monochloride (ICl) at 0–5°C may offer higher regioselectivity than Sandmeyer reactions. Assess efficiency via stoichiometric analysis and chromatographic purity checks (HPLC/GC-MS) .
Q. What spectroscopic techniques are most effective in characterizing this compound?
Methodological Answer: Key techniques:
- <sup>1</sup>H NMR : Ethyl groups (quartet δ ~1.2–1.5 ppm, triplet δ ~2.4–3.0 ppm) and aromatic protons with coupling from iodine.
- <sup>13</sup>C NMR : Deshielded aromatic carbons adjacent to iodine (δ ~90-110 ppm).
- Mass Spectrometry : Molecular ion at m/z 284.01 (C10H13I) with iodine isotope patterns. Cross-validate with IR (C-I stretch ~500–600 cm<sup>−1</sup>) and elemental analysis .
Q. How can researchers optimize purification methods for this compound?
Methodological Answer: Strategies include:
Q. What are the primary safety considerations when handling this compound?
Methodological Answer: Protocols include:
- Ventilation : Use fume hoods to avoid vapor inhalation.
- PPE : Nitrile gloves, goggles, lab coats.
- Storage : Amber glass under N2 at 4°C.
- Spill Management : Neutralize with activated charcoal .
Advanced Research Questions
Q. How does steric hindrance from ethyl groups influence the iodine substituent’s reactivity in cross-coupling reactions?
Methodological Answer: Ethyl groups slow oxidative addition in Pd-catalyzed reactions. Conduct kinetic studies with varying ligands (e.g., bulky vs. less-hindered phosphines) and monitor via <sup>1</sup>H NMR. Compare turnover frequencies (TOF) with less-hindered analogs. Use DFT to model transition-state geometries .
Q. What computational methods model the electronic effects of iodine in this compound?
Methodological Answer: Use DFT with relativistic pseudopotentials (e.g., LANL2DZ basis set). Calculate molecular electrostatic potential (MEP) and compare computed NMR shifts (GIAO method) with experimental data. Discrepancies >5% may indicate solvation effects .
Q. How does iodine enhance structural resolution in crystallographic studies of derivatives, and what refinement challenges arise?
Methodological Answer: Iodine’s high electron density improves X-ray diffraction contrast. Refine with SHELXL, applying anisotropic displacement parameters. Challenges include thermal motion anisotropy and ethyl group disorder. Mitigate with high-resolution data (≤0.8 Å) and geometric restraints .
Q. How can contradictions in reaction yields or byproduct formation be resolved during synthesis?
Methodological Answer: Vary parameters (temperature, catalyst loading) and track intermediates via in situ IR/LC-MS. Use Design of Experiments (DoE) to isolate critical factors. Ensure reproducibility with controlled replicates (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
